

Spectroscopic Profile of 1,2-Dibromo-1-chloroethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Dibromo-1-chloroethane**

Cat. No.: **B1216575**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **1,2-Dibromo-1-chloroethane** (CAS No. 598-20-9). The information is compiled from various authenticated sources and is intended to support research and development activities where this compound is of interest. This document presents available data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside relevant experimental protocols.

Spectroscopic Data

The spectroscopic data for **1,2-Dibromo-1-chloroethane** provides key insights into its molecular structure and chemical properties. The following tables summarize the available quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **1,2-Dibromo-1-chloroethane**, the proton (^1H) NMR data provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **1,2-Dibromo-1-chloroethane**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Assignment
4.1–4.3	Multiplet (m)	CHBr
3.6–3.8	Multiplet (m)	CH ₂ Cl

Note: As of the last update, publicly available experimental ¹³C NMR data for **1,2-Dibromo-1-chloroethane** (CAS 598-20-9) is limited. Data for the isomer 1,2-Dibromo-1,1-dichloroethane is available and may offer some comparative insights.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for **1,2-Dibromo-1-chloroethane** are presented below.

Table 2: Infrared (IR) Absorption Data for **1,2-Dibromo-1-chloroethane**

Wavenumber (cm ⁻¹)	Assignment
500–600	C-Br Stretch

Note: This represents a key absorption band. A full spectrum would provide a more detailed fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **1,2-Dibromo-1-chloroethane** is available through the National Institute of Standards and Technology (NIST) database.[2]

Table 3: Key Mass Spectrometry Data for **1,2-Dibromo-1-chloroethane**[2]

m/z Value	Interpretation
222.306	Molecular Ion [M] ⁺

Note: The full mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of spectroscopic data. The following sections outline the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

A general protocol for acquiring NMR spectra of halogenated alkanes is as follows:

- **Sample Preparation:** A dilute solution of the analyte is prepared in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The concentration is typically in the range of 5-25 mg/mL.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- **^1H NMR Acquisition:**
 - The spectrometer is tuned to the proton frequency.
 - A standard one-pulse sequence is typically used.
 - Key parameters such as the spectral width, acquisition time, relaxation delay, and number of scans are optimized to obtain a high-quality spectrum with good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - The spectrometer is tuned to the carbon-13 frequency.
 - Proton decoupling is applied to simplify the spectrum and enhance sensitivity.
 - A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. This is followed by phasing, baseline

correction, and referencing to an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy Protocol

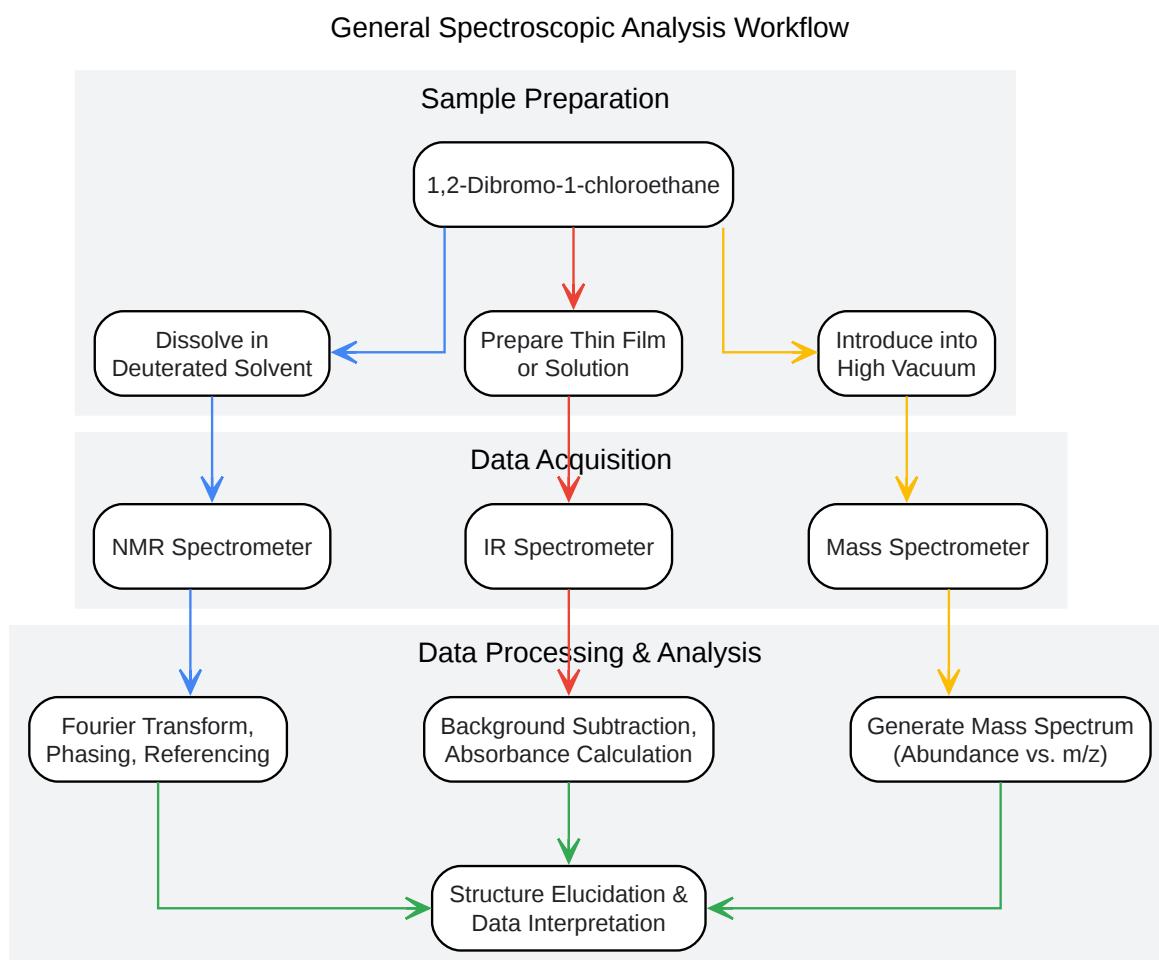
The IR spectrum of **1,2-Dibromo-1-chloroethane** available from the NIST database was obtained using the following conditions:

- Sample Preparation: The compound was prepared as a solution in carbon tetrachloride (CCl_4) and carbon disulfide (CS_2).[\[3\]](#)
- Instrumentation: A prism, grating, or hybrid spectrometer was likely used.[\[3\]](#)
- Data Acquisition: The spectrum was digitized from a hard copy with a resolution of 4 cm^{-1} .[\[3\]](#)

A general procedure for obtaining an IR spectrum of a liquid sample is:

- Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solution is prepared in a suitable IR-transparent solvent.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. Then, the spectrum of the sample is recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol


The mass spectrum of **1,2-Dibromo-1-chloroethane** from the NIST database was obtained via electron ionization (EI).[\[2\]](#) A general protocol for EI-MS is as follows:

- Sample Introduction: A small amount of the volatile sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

To aid in the understanding of the experimental workflow, a logical diagram is provided below. As no specific signaling pathways involving **1,2-Dibromo-1-chloroethane** were identified in the literature, this visualization focuses on the general process of spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **1,2-Dibromo-1-chloroethane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane(354-51-8) ^{13}C NMR [m.chemicalbook.com]
- 2. Visualizer loader [nmrdb.org]
- 3. 1,2-DIBROMO-1,2-DICHLOROETHANE(683-68-1) IR Spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Dibromo-1-chloroethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216575#spectroscopic-data-for-1-2-dibromo-1-chloroethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com